Methyl 7-bromo-2-oxo-3,7-dihydrobenzimidazole-5-carboxylate
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Overview
Description
Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate is a chemical compound with significant applications in various fields of scientific research This compound is part of the benzodiazole family, known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate typically involves the bromination of a precursor benzodiazole compound. One common method includes the reaction of 2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylic acid with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 7-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct properties and applications.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-benzodiazole derivative, while oxidation may produce a carboxylic acid derivative.
Scientific Research Applications
Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a precursor for compounds with therapeutic potential.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-chloro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate
- Methyl 7-fluoro-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate
- Methyl 7-iodo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate
Uniqueness
Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific applications where other halogens might not be as effective.
This detailed article provides a comprehensive overview of Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H7BrN2O3 |
---|---|
Molecular Weight |
271.07 g/mol |
IUPAC Name |
methyl 7-bromo-2-oxo-3,7-dihydrobenzimidazole-5-carboxylate |
InChI |
InChI=1S/C9H7BrN2O3/c1-15-8(13)4-2-5(10)7-6(3-4)11-9(14)12-7/h2-3,5H,1H3,(H,11,14) |
InChI Key |
ZWYLJVGYGRYQJH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(C2=NC(=O)NC2=C1)Br |
Origin of Product |
United States |
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